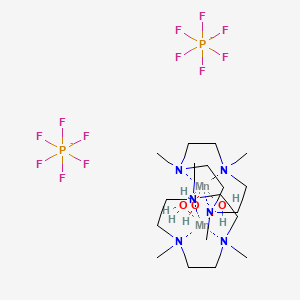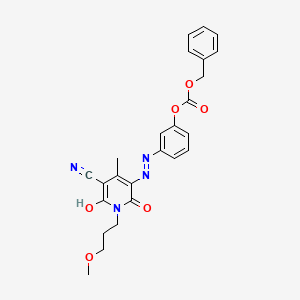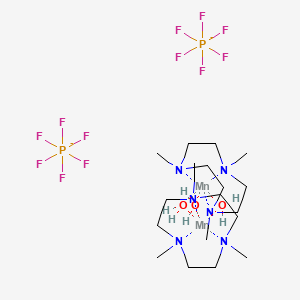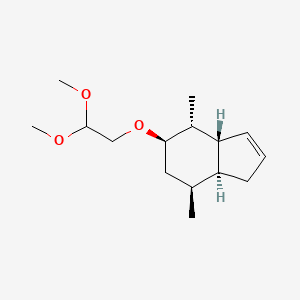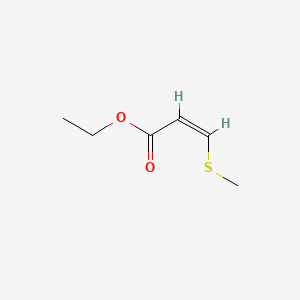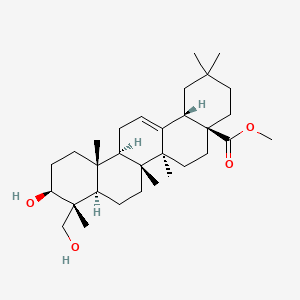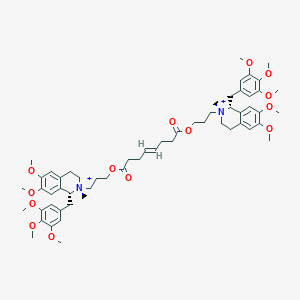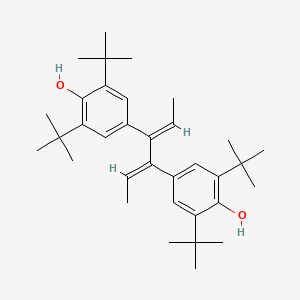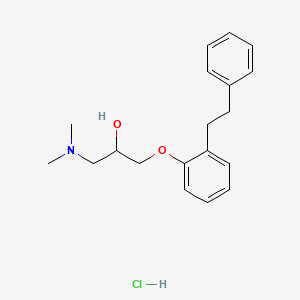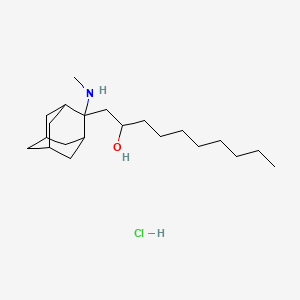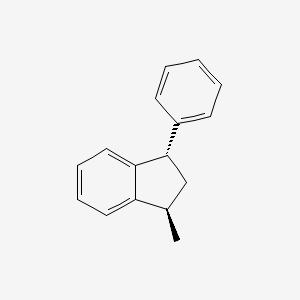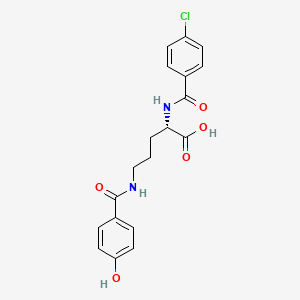
1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate is a chemical compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a t-butylamino group, a cyclohexenylmethoxy group, and a propanol backbone, combined with maleate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate typically involves multiple steps:
Formation of the Propanol Backbone: This can be achieved through the reaction of appropriate alcohols with halides or other suitable reagents.
Introduction of the t-Butylamino Group: This step may involve the reaction of the propanol derivative with t-butylamine under controlled conditions.
Attachment of the Cyclohexenylmethoxy Group: This can be done through etherification reactions, where the cyclohexenylmethanol reacts with the propanol derivative.
Formation of the Maleate Salt: The final step involves the reaction of the synthesized compound with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids, bases.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate may have various scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for potential therapeutic effects or as a drug candidate.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-t-Butylamino-3-(3-cyclohexylmethoxy)-2-propanol: Similar structure but lacks the double bond in the cyclohexenyl group.
1-t-Butylamino-3-(3-phenylmethoxy)-2-propanol: Similar structure but with a phenyl group instead of a cyclohexenyl group.
Uniqueness
1-t-Butylamino-3-(3-cyclohexen-1-ylmethoxy)-2-propanol maleate is unique due to the presence of the cyclohexenyl group, which may impart specific chemical and biological properties not found in similar compounds.
Propriétés
Numéro CAS |
80768-86-1 |
|---|---|
Formule moléculaire |
C18H31NO6 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(cyclohex-3-en-1-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C14H27NO2.C4H4O4/c1-14(2,3)15-9-13(16)11-17-10-12-7-5-4-6-8-12;5-3(6)1-2-4(7)8/h4-5,12-13,15-16H,6-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
YWOLHGFYGAJFFZ-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)(C)NCC(COCC1CCC=CC1)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(COCC1CCC=CC1)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


